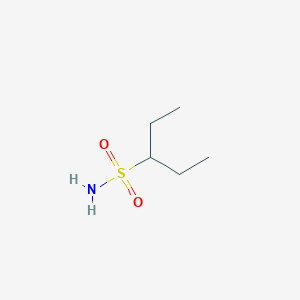
2-(4-bromophenyl)-N-(3-phenylpropyl)-2H-tetrazole-5-carboxamide
Overview
Description
2-(4-bromophenyl)-N-(3-phenylpropyl)-2H-tetrazole-5-carboxamide, also known as BPTC, is a tetrazole-based compound that has gained attention due to its potential pharmacological applications.
Mechanism of Action
The exact mechanism of action of 2-(4-bromophenyl)-N-(3-phenylpropyl)-2H-tetrazole-5-carboxamide is not fully understood, but it is believed to act as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor. This results in an increase in GABAergic neurotransmission, which can lead to the observed neuroprotective and anxiolytic effects.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-N-(3-phenylpropyl)-2H-tetrazole-5-carboxamide has been shown to increase levels of brain-derived neurotrophic factor (BDNF) in the hippocampus, which is involved in the growth and survival of neurons. 2-(4-bromophenyl)-N-(3-phenylpropyl)-2H-tetrazole-5-carboxamide has also been shown to increase levels of the antioxidant glutathione, which can protect against oxidative stress. Additionally, 2-(4-bromophenyl)-N-(3-phenylpropyl)-2H-tetrazole-5-carboxamide has been shown to decrease levels of pro-inflammatory cytokines, which can contribute to neurodegeneration.
Advantages and Limitations for Lab Experiments
2-(4-bromophenyl)-N-(3-phenylpropyl)-2H-tetrazole-5-carboxamide has several advantages for use in lab experiments, including its high potency and selectivity for the GABA receptor. However, 2-(4-bromophenyl)-N-(3-phenylpropyl)-2H-tetrazole-5-carboxamide has limited water solubility, which can make it difficult to administer in vivo. Additionally, 2-(4-bromophenyl)-N-(3-phenylpropyl)-2H-tetrazole-5-carboxamide has a relatively short half-life, which can limit its effectiveness in long-term studies.
Future Directions
There are several future directions for research on 2-(4-bromophenyl)-N-(3-phenylpropyl)-2H-tetrazole-5-carboxamide. One area of interest is the potential use of 2-(4-bromophenyl)-N-(3-phenylpropyl)-2H-tetrazole-5-carboxamide in the treatment of other neurological disorders, such as epilepsy and traumatic brain injury. Another area of interest is the development of more water-soluble and longer-lasting derivatives of 2-(4-bromophenyl)-N-(3-phenylpropyl)-2H-tetrazole-5-carboxamide. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-bromophenyl)-N-(3-phenylpropyl)-2H-tetrazole-5-carboxamide and its potential therapeutic applications.
Conclusion:
In conclusion, 2-(4-bromophenyl)-N-(3-phenylpropyl)-2H-tetrazole-5-carboxamide is a tetrazole-based compound that has potential pharmacological applications, particularly in the treatment of neurological disorders. While there is still much to be learned about 2-(4-bromophenyl)-N-(3-phenylpropyl)-2H-tetrazole-5-carboxamide, its neuroprotective and anxiolytic effects make it a promising candidate for further research.
Scientific Research Applications
2-(4-bromophenyl)-N-(3-phenylpropyl)-2H-tetrazole-5-carboxamide has been studied for its potential therapeutic effects, particularly in the treatment of neurological disorders. Studies have shown that 2-(4-bromophenyl)-N-(3-phenylpropyl)-2H-tetrazole-5-carboxamide has neuroprotective properties and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. 2-(4-bromophenyl)-N-(3-phenylpropyl)-2H-tetrazole-5-carboxamide has also been shown to have potential as an antidepressant and anxiolytic agent.
properties
IUPAC Name |
2-(4-bromophenyl)-N-(3-phenylpropyl)tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN5O/c18-14-8-10-15(11-9-14)23-21-16(20-22-23)17(24)19-12-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-11H,4,7,12H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVSAGPCZACXQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-N-(3-phenylpropyl)-2H-tetrazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(1-methyl-1H-indol-3-yl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B3237886.png)
![N-(4-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3237887.png)

![(5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B3237899.png)

![N-(4-(5-(cyclopentylcarbamoyl)-2H-tetrazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3237903.png)
![5-bromo-N-(pyridin-2-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B3237913.png)
![6-Bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3237915.png)
![N-(1H-benzo[d][1,2,3]triazol-5-yl)-6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamide](/img/structure/B3237920.png)



